molecular formula C19H18N2O B2839906 2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole CAS No. 2380063-05-6

2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole

Cat. No. B2839906
CAS RN: 2380063-05-6
M. Wt: 290.366
InChI Key: BHOUETLYPVYBCQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-azaspiro[3.3]heptane . Compounds with a 2-azaspiro[3.3]heptane scaffold are part of a distinctive class of organic compounds known as sterically constrained amino acids . These compounds have aroused much interest in the fields of chemistry and biology due to their potential as efficient and selective ligands for various biological targets .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids has been reported . The process involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .


Molecular Structure Analysis

While specific structural data for “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole” was not found, related compounds such as 2-oxa-6-azaspiro[3.3]heptane have been analyzed .

Future Directions

While specific future directions for “2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole” were not found, the development of sterically constrained amino acids, which include 2-azaspiro[3.3]heptane derivatives, is driven by the quest for new drugs . These compounds have the potential to be much more efficient and selective ligands for various biological targets .

properties

IUPAC Name

2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-2-6-14(7-3-1)15-10-19(11-15)12-21(13-19)18-20-16-8-4-5-9-17(16)22-18/h1-9,15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOUETLYPVYBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CN(C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-Phenyl-2-azaspiro[3.3]heptan-2-yl}-1,3-benzoxazole

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